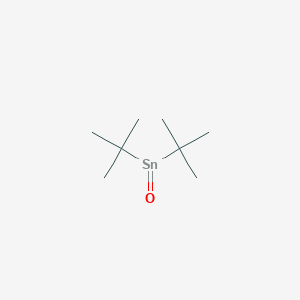

DI-T-Butyltin oxide

Description

The exact mass of the compound DI-T-Butyltin oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DI-T-Butyltin oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DI-T-Butyltin oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMHNNOARAEXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315384 | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19140-19-3 | |

| Record name | NSC294252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Assessment of Di-tert-Butyltin Oxide: Thermal Stability Profile and Application Safety

Executive Summary

Di-tert-butyltin oxide (DTBTO) , CAS [19140-19-3], represents a sterically distinct class of organotin catalysts compared to the ubiquitous dibutyltin oxide (DBTO). While functionally similar in transesterification and polycondensation applications, its unique trimeric crystal structure —driven by the steric bulk of the tert-butyl groups—confers specific thermal and solubility profiles critical for high-precision synthesis.

This technical guide provides a rigorous analysis of the thermal stability of DTBTO, detailing its decomposition mechanisms, experimental validation protocols, and safety considerations for pharmaceutical and materials science applications.

Chemical Characterization & Structural Dynamics[1]

Unlike n-butyl analogues which form insoluble polymeric networks, DTBTO adopts a discrete oligomeric structure. This structural difference is the primary determinant of its thermal behavior.

| Feature | Di-tert-Butyltin Oxide (DTBTO) | Dibutyltin Oxide (DBTO) |

| CAS Number | 19140-19-3 | 818-08-6 |

| Molecular Structure | Trimeric | Polymeric |

| Coordination | Distorted Trigonal Bipyramidal | Distorted Octahedral / 5-Coordinate |

| Solubility | Soluble in many organic solvents | Generally Insoluble |

| Thermal Onset | Dec. > 270°C | Dec. > 300°C |

Structural Logic

The bulky tert-butyl groups prevent the formation of the infinite, cross-linked Sn-O-Sn networks seen in DBTO. Instead, DTBTO crystallizes as a cyclic trimer (six-membered

Figure 1: Structural divergence driven by steric hindrance. The bulky tert-butyl groups force DTBTO into a discrete trimeric form, unlike the polymeric network of DBTO.

Thermal Decomposition Profile

The thermal stability of DTBTO is governed by the bond strength of the Sn-C bond and the susceptibility of the tert-butyl group to elimination reactions.

Decomposition Mechanism

While stable up to approximately 270°C, DTBTO undergoes decomposition via

-

-Hydride Elimination: The tert-butyl group possesses 9

-

Radical Homolysis: The steric strain of two bulky tert-butyl groups on a single tin atom weakens the Sn-C bond, potentially leading to radical scission before elimination occurs.

Decomposition Products:

-

Primary: Isobutene (gas), Tin(IV) oxide (

), Water. -

Secondary: Trace alkanes (isobutane) if radical pathways dominate.

Figure 2: Proposed thermal decomposition pathway involving beta-hydride elimination to release isobutene and residual inorganic tin oxides.

Experimental Protocols for Stability Assessment

To validate the stability of specific DTBTO lots, particularly for GMP applications, the following self-validating protocols are recommended.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the precise onset temperature of decomposition (

-

Instrument: TGA with coupled Mass Spectrometry (TGA-MS) is preferred to identify off-gases (isobutene

). -

Sample Prep: 5–10 mg of dry DTBTO powder in an alumina crucible.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min (inert) vs. Air (oxidative). -

Ramp: 10°C/min from 40°C to 600°C.

-

Validation Criteria:

-

Stable Region: < 1% mass loss up to 250°C.

-

Decomposition Event: Sharp mass loss step beginning > 270°C.

-

Residue: Theoretical residual mass for conversion to

is ~60.5%. Significant deviation indicates incomplete combustion or volatile organotin species.

-

Protocol B: High-Temperature Stability "Stress Test"

Objective: Verify catalytic integrity under reaction conditions (e.g., polyester synthesis).

-

Setup: Sealed pressure tube or autoclave (to contain isobutene).

-

Solvent: High-boiling non-protic solvent (e.g., o-dichlorobenzene) or neat melt.

-

Procedure: Heat to 200°C for 6 hours.

-

Analysis:

-

Cool and analyze by

NMR . -

Pass: Single peak retention (chemical shift consistent with trimer).

-

Fail: Appearance of new peaks (monobutyl species or inorganic tin clusters) or pressure buildup from isobutene generation.

-

Application Context & Safety

Catalytic Relevance

DTBTO is often employed when the insolubility of DBTO causes processing issues, such as "haze" in final polymer products.

-

Transesterification: The trimeric structure dissociates more readily into active monomeric catalytic species in solution, potentially offering higher activity rates at lower temperatures than DBTO.

-

Regioselectivity: In carbohydrate chemistry, the steric bulk of the tert-butyl group can direct substitution to less hindered hydroxyls more effectively than n-butyl analogues.

Safety & Toxicology (E-E-A-T)

Warning: All organotin compounds are toxic.

-

Acute Toxicity: DTBTO is toxic if swallowed (H301) and causes serious eye damage (H318).

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H360).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Thermal Hazard: Do not heat above 250°C in closed systems without pressure relief, as isobutene generation can cause vessel rupture.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, Di-tert-butyltin oxide. Retrieved from .

-

-

Structural Characterization (Trimer vs Polymer)

- General Organotin Thermal Stability: Davies, A. G. (2004).Organotin Chemistry, 2nd Edition. Wiley-VCH. (Authoritative text on the decomposition mechanisms of alkyl tin compounds).

-

Catalytic Applications

-

Otera, J. "Transesterification."[3] Chemical Reviews, 93(4), 1449-1470. (Contextualizes the use of organotin oxides in synthesis).

-

Sources

Commercial Availability & Synthesis Guide: Di-tert-butyltin Oxide (DTBTO)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Reality

For researchers and process chemists in drug development, Di-tert-butyltin oxide (DTBTO) represents a critical yet elusive reagent. Unlike its ubiquitous analog Di-n-butyltin oxide (DBTO) , the tert-butyl variant is rarely available as a shelf-stable commercial product from major catalog suppliers (Sigma-Aldrich, Fisher, TCI).

While aggregator databases often list DTBTO (CAS 19140-19-3), actual stock is virtually non-existent due to its specific stability profile and niche application scope. The industry standard strategy is not to source DTBTO directly, but to synthesize it in-house from the commercially available precursor, Di-tert-butyltin dichloride.

This guide provides the definitive technical roadmap for sourcing the precursor, synthesizing the reagent, and deploying it for high-regioselectivity applications where the standard n-butyl analog fails.

Technical Profile: Why tert-Butyl?

Structural Distinction (Trimer vs. Polymer)

The utility of DTBTO lies in its steric bulk. Standard Di-n-butyltin oxide exists as an insoluble polymer in the solid state. In contrast, Di-tert-butyltin oxide adopts a cyclic trimer structure

-

Solubility: The trimeric nature renders DTBTO more soluble in organic solvents compared to the polymeric DBTO, facilitating homogeneous catalysis.

-

Selectivity: The bulky tert-butyl groups create a more crowded transition state during stannylene acetal formation, often reversing or enhancing regioselectivity in carbohydrate functionalization compared to the n-butyl analog.

Mechanism of Action: Stannylene Acetal Regioselectivity

DTBTO is primarily used to activate vicinal diols (e.g., in nucleosides or carbohydrates) via the formation of a cyclic stannylene acetal. The bulky ligands direct incoming electrophiles (acyl chlorides, alkyl halides) to the least sterically hindered oxygen.

Figure 1: Mechanism of regioselective activation via stannylene acetal formation. The bulky tert-butyl groups on the tin atom dictate the approach of the electrophile.

Sourcing Strategy: The Precursor Route

Since DTBTO is not reliably stocked, the critical acquisition target is Di-tert-butyltin dichloride . This precursor is stable, widely available, and easily converted.[1]

Primary Precursor Specifications

-

Chemical Name: Di-tert-butyltin dichloride[2]

-

CAS Number: 19429-30-2[2]

-

Formula:

-

MW: 303.84 g/mol

-

Appearance: White to off-white crystalline solid

Verified Supplier Landscape (Precursor)

Note: Availability is subject to change. Always verify current stock.

| Supplier | Catalog No. | Purity | Pack Sizes | Region |

| Fisher Scientific | 19429-30-2 | 98% | 1g, 5g, 25g | Global |

| Sigma-Aldrich | Check CAS | 97% | Custom | Global |

| TCI Chemicals | D2645 | >97% | 5g, 25g | JP/US/EU |

| Gelest | SND3250 | 95%+ | 25g, 100g | US/EU |

Procurement Tip: If a "Lead Time" of >4 weeks is listed for the oxide, cancel the order and buy the dichloride immediately.

Synthesis Protocol: Dichloride to Oxide

This protocol converts Di-tert-butyltin dichloride to the cyclic trimer oxide. Note that simple hydrolysis often yields the hydroxy-chloride dimer

Reagents & Equipment

-

Precursor: Di-tert-butyltin dichloride (10 mmol, ~3.04 g)

-

Solvent: Toluene (Reagent Grade) and Ethanol.

-

Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional but recommended for final drying).

Step-by-Step Methodology

-

Dissolution: Dissolve 3.04 g (10 mmol) of Di-tert-butyltin dichloride in 20 mL of ethanol/toluene mixture (1:1 v/v).

-

Hydrolysis: Add 10 mL of 20% NaOH solution dropwise under vigorous stirring at room temperature.

-

Observation: A white precipitate (the dihydroxide or hydroxychloride intermediate) may form initially.

-

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours.

-

Chemistry: This step drives the hydrolysis to completion and promotes condensation to the oxide form.

-

-

Phase Separation: Cool the mixture. If a biphasic system forms, separate the organic layer. If a solid precipitates, filter it.

-

Note: The trimeric oxide is soluble in hot toluene but may precipitate upon cooling.

-

-

Dehydration (Critical): To ensure conversion from the dihydroxide

to the oxide -

Isolation: Evaporate the toluene under reduced pressure.

-

Purification: Recrystallize the resulting white solid from hexane or a toluene/hexane mixture.

-

Yield: Typically 85-95%.

-

Melting Point: >270°C (dec).

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow from the commercial precursor to the active trimeric reagent.

Quality Control & Residual Analysis (ICH Q3D)

In drug development, organotins are Class 2 elemental impurities. You must validate the removal of tin residues.

-

Detection Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the standard for trace tin analysis.

-

Limit: The PDE (Permitted Daily Exposure) for Tin is 6400 µ g/day (Oral), but organotins often have stricter limits due to higher toxicity than inorganic tin.

-

Purification from Product: Residual organotins can be removed from the final drug substance using:

-

KF/Silica Gel: Treatment with potassium fluoride on silica gel converts soluble organotins into insoluble polymeric fluorides.

-

Complexation: Washing with aqueous tartaric acid or oxalic acid.

-

Safety & Regulatory Compliance

Hazards[5]

-

Toxicity: Like all organotins, DTBTO and its precursor are toxic if swallowed and may be absorbed through the skin. They are severe eye irritants.

-

Target Organs: Central nervous system, immune system (thymus atrophy).

-

Handling: Use only in a fume hood with nitrile gloves and safety goggles.

Regulatory Status

-

REACH (EU): Organotins are heavily restricted. Use is generally permitted for R&D (Scientific Research and Development - SRD) exemptions, but industrial scale-up requires strict authorization.

-

TSCA (USA): Ensure the precursor is listed or used under the R&D exemption.

References

-

Synthesis of Di-tert-butyltin Oxide: Puff, H., et al. "Die Hydrolyse von Di-tert-butylzinndichlorid." Journal of Organometallic Chemistry, vol. 287, no. 2, 1985, pp. 163-178.

-

Structural Characterization (Trimer): Reuter, H. "The crystal structure of di-tert-butylhydroxidoiodidotin(IV)."[5] Acta Crystallographica Section E, vol. 78, 2022.

-

Regioselective Applications: Martinelli, M. J., et al. "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Journal of the American Chemical Society, vol. 124, no. 14, 2002, pp. 3578–3585.

-

ICH Q3D Guidelines: International Council for Harmonisation. "Guideline for Elemental Impurities Q3D(R1)." 2019.

-

Precursor Availability: Fisher Scientific Product Page for Di-tert-butyltin dichloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. CN107033182B - A kind of preparation method of Dibutyltin oxide - Google Patents [patents.google.com]

- 5. Redetermination of the crystal structure of di-μ2-hydroxido-bis[di-tert-butylchloridotin(IV)] at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Regioselective Acylation of Diols Using Di-tert-butyltin Oxide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Selective Functionalization

In the intricate world of synthetic chemistry, particularly in the fields of carbohydrate chemistry and the synthesis of complex polyol-containing natural products, the ability to differentiate between multiple hydroxyl groups is paramount. Unprotected or partially protected diols and polyols present a significant challenge, as the similar reactivity of their hydroxyl groups often leads to mixtures of products, necessitating tedious protection-deprotection sequences. The development of methods for the regioselective functionalization of these molecules is therefore a critical pursuit.

Among the various strategies developed, the use of dialkyltin oxides, particularly di-tert-butyltin oxide (DBTO), has emerged as a powerful and reliable method for achieving high regioselectivity in the acylation, alkylation, and sulfonylation of diols.[1][2] This method relies on the formation of a key intermediate, a stannylene acetal, which transiently activates one hydroxyl group over another, paving the way for selective reaction with an electrophile.[3][4] These reactions are often faster and proceed under milder conditions than reactions with the free diols.[1]

This guide provides a comprehensive overview of the di-tert-butyltin oxide-mediated regioselective acylation of diols. It delves into the underlying mechanism, offers detailed experimental protocols, and presents practical insights to aid researchers in applying this elegant technique to their synthetic challenges.

The Core Principle: Mechanism of Tin-Mediated Regioselectivity

The efficacy of di-tert-butyltin oxide in directing regioselectivity stems from the formation of a 2,2-dialkyl-1,3,2-dioxastannolane, commonly known as a stannylene acetal. This intermediate is not a simple monomer in solution; its structure and aggregation state are the keys to understanding its reactivity.[5][6]

Formation and Structure of the Stannylene Acetal Intermediate

A diol is treated with one equivalent of di-tert-butyltin oxide, typically in a non-polar solvent like toluene or benzene. The formation of the stannylene acetal proceeds via a condensation reaction, with the azeotropic removal of water driving the equilibrium towards the product.[1][3]

While often drawn as a monomer for simplicity, extensive research, including ¹¹⁹Sn NMR spectroscopy, has revealed that in non-polar solvents, stannylene acetals exist predominantly as dimers or even higher-order oligomers.[1][7] The dimeric structure is the most commonly invoked reactive species and is crucial for explaining the observed regioselectivity. In this dimer, each tin atom is typically pentacoordinate, adopting a trigonal bipyramidal geometry.[4]

The Dimer Hypothesis and Activation

The "dimer hypothesis" provides a robust explanation for the selective activation of one hydroxyl group. In the dimeric complex formed from a 1,2-diol, one of the oxygen atoms from each diol unit occupies an apical (axial) position in the trigonal bipyramidal geometry around the tin atom, while the other occupies an equatorial position. The oxygen atom in the apical position is more basic and sterically accessible, rendering it significantly more nucleophilic than its equatorial counterpart.[4]

Consequently, when an acylating agent, such as an acyl chloride or anhydride, is introduced, it preferentially attacks the more nucleophilic apical oxygen. This selective activation is the origin of the high regioselectivity observed in these reactions.

Factors Influencing Regioselectivity

Several factors can influence the degree of regioselectivity:

-

Substrate Structure: The method is most effective for differentiating between primary and secondary hydroxyl groups, with acylation almost always occurring at the primary position due to its inherently higher reactivity and steric accessibility.[3][4] For di-secondary diols, the stereochemistry of the diol plays a critical role. The relative orientation of substituents can favor the formation of a specific dimer, leading to high selectivity.[1][5]

-

Acylating Agent: Acyl chlorides and acid anhydrides are common electrophiles used in this reaction.[8][9] The reactivity of the acylating agent can sometimes impact selectivity, with more reactive agents occasionally leading to lower selectivity or di-acylation.

-

Solvent: Non-polar solvents like toluene and benzene are standard, as they favor the formation of the dimeric stannylene acetal.[1] More coordinating solvents can interfere with the dimer equilibrium and may reduce selectivity.

-

Catalytic vs. Stoichiometric Tin: While the stoichiometric use of DBTO is common, catalytic variants have been developed.[3][10][11] Catalytic protocols are highly advantageous, especially for large-scale synthesis, as they minimize contamination of the final product with toxic tin byproducts.[3] These catalytic versions often require a base, such as triethylamine, to regenerate the active tin species.[3][12]

Applications in Synthesis

The di-tert-butyltin oxide method has found widespread application in the synthesis of complex molecules, particularly in carbohydrate chemistry where selective protection is a recurring theme.[13] It allows for the specific modification of hydroxyl groups in unprotected or partially protected sugars, providing key intermediates for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics.[1][14][15]

| Substrate Type | Typical Selectivity | Product Type | Reference Example |

| Primary/Secondary Diols | High for Primary OH | Primary Monoester | Selective tosylation of glucofuranose.[3] |

| Carbohydrate trans-diols | High (e.g., C2 vs. C3) | Specific Monoester | Acylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[15] |

| Symmetric Diols | High | Monoester | Monoderivatization of symmetric diols.[3] |

| Polyols (e.g., Sucrose) | Good for specific OHs | Mono- or Diesters | Formation of 6-O-acylsucroses.[8] |

Table 1: Summary of Substrate Scope and Regioselectivity.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the stoichiometric and catalytic regioselective benzoylation of a model substrate, methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Materials and Reagents

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Di-tert-butyltin oxide (Bu₂SnO)

-

Benzoyl chloride (BzCl)

-

Triethylamine (Et₃N, for catalytic protocol)

-

Toluene (anhydrous)

-

Methanol (for quenching)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Round-bottom flasks, Dean-Stark apparatus (optional), condenser, magnetic stirrer, and heating mantle.

Safety Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[16]

Protocol 4.2: Stoichiometric Regioselective Benzoylation

This protocol is adapted from procedures described in the literature for the acylation of carbohydrate-derived diols.[1][15]

-

Stannylene Acetal Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap filled with toluene, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 mmol, 282 mg) and di-tert-butyltin oxide (1.1 mmol, 274 mg).

-

Add 40 mL of anhydrous toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-4 hours, or until the reaction mixture becomes clear and no more water is collected.

-

Acylation: Allow the clear solution to cool to room temperature.

-

Slowly add benzoyl chloride (1.1 mmol, 128 µL) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The product should have a higher Rf than the starting diol.

-

Work-up and Purification: Once the reaction is complete, add 5 mL of water and stir vigorously for 30 minutes to hydrolyze the remaining tin species.

-

Dilute the mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired methyl 4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside.

Protocol 4.3: Catalytic Regioselective Benzoylation

This protocol is based on the principles established for catalytic sulfonylation and acylation.[3][17]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 mmol, 282 mg), di-tert-butyltin oxide (0.05 mmol, 12.5 mg), and 20 mL of anhydrous dichloromethane or toluene.

-

Add triethylamine (1.2 mmol, 167 µL) to the suspension.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 mmol, 128 µL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the mono-benzoylated product.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Product | Incomplete formation of stannylene acetal. | Ensure azeotropic removal of water is complete (clear solution). Use freshly dried solvent. Increase reflux time. |

| Deactivation of acylating agent. | Use fresh, high-purity acyl chloride or anhydride. | |

| Poor Regioselectivity | Reaction temperature is too high. | Perform the acylation step at a lower temperature (e.g., 0 °C to room temperature). |

| Acylating agent is too reactive. | Consider using a less reactive acylating agent (e.g., anhydride instead of chloride). | |

| Solvent is too polar. | Ensure a non-polar solvent like toluene or benzene is used for acetal formation. | |

| Di-acylated Product Formation | Excess acylating agent used. | Use no more than 1.0-1.1 equivalents of the acylating agent. |

| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. | |

| Difficulty Removing Tin Byproducts | Hydrolysis of tin species is incomplete. | Stir vigorously with water or a dilute acid solution during work-up. An aqueous KF wash can also help precipitate tin fluorides. |

Table 2: Troubleshooting Guide.

Conclusion

The di-tert-butyltin oxide-mediated acylation of diols is a cornerstone technique for achieving regioselective functionalization in complex molecules. Its reliability, predictability, and high selectivity make it an invaluable tool for chemists in academic and industrial research. By understanding the mechanistic underpinnings of stannylene acetal formation and reactivity, researchers can effectively harness this method to streamline synthetic routes, avoid cumbersome protecting group manipulations, and accelerate the development of novel chemical entities. The evolution towards catalytic and solvent-free procedures further enhances the utility and environmental credentials of this powerful transformation.[10][11][18]

References

-

Grindley, T. B., & Thangarasa, R. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Canadian Journal of Chemistry, 68(6), 1007-1017. [Link]

-

Grindley, T. B. (1994). Control of regioselectivity in reactions of dialkylstannylene acetals. Part II. NMR results and mechanistic analysis. Canadian Journal of Chemistry, 72(12), 2405-2419. [Link]

-

ResearchGate. (n.d.). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. [Link]

-

Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450. [Link]

-

Acta Chimica Sinica. (n.d.). Application of Dibutyltin Oxide to Deacetylation of Glucosides. [Link]

-

ScienceDirect. (n.d.). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. [Link]

-

Giordano, M., & Iadonisi, A. (2014). Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. The Journal of Organic Chemistry, 79(1), 213–222. [Link]

-

PubMed. (2014). Tin-mediated regioselective benzylation and allylation of polyols: applicability of a catalytic approach under solvent-free conditions. J Org Chem, 79(1), 213-22. [Link]

-

ResearchGate. (n.d.). Dibutyltin oxide‐mediated glycosylation on unprotected acceptor 2 in... [Link]

-

D'Elia, V., & Iadonisi, A. (2020). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules, 25(23), 5589. [Link]

-

Organic Chemistry Portal. (n.d.). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. [Link]

-

Academia.edu. (n.d.). (PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. [Link]

-

Chem-Station. (2014). Selective Transformation with Tin Acetal. [Link]

-

Canadian Science Publishing. (n.d.). Control of regioselectivity in reactions of dialkylstannylene acetals. Part II. NMR results and mechanistic analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

-

PMC. (n.d.). Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates. [Link]

-

ResearchGate. (n.d.). Regioselective formation of 6-O-acylsucroses and 6,3 '-di-O-acylsucroses via the stannylene acetal method. [Link]

-

Semantic Scholar. (n.d.). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. [Link]

-

PubMed. (1998). Applications of tin-containing intermediates to carbohydrate chemistry. Adv Carbohydr Chem Biochem, 53, 17-142. [Link]

-

SSRN. (n.d.). Catalytic Acetalization of Diols with Aqueous Formaldehyde Using Zeolites. [Link]

-

ResearchGate. (2020). (PDF) Comparative studies on selective acylation of uridine using the dibutyltin oxide and direct methods. [Link]

-

PMC. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]

-

ResearchGate. (2020). (PDF) Selective acylation of uridine using the dibutyltin oxide and direct methods. [Link]

-

Chalmers Research. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. [Link]

-

Semantic Scholar. (2005). Di‐n‐butyltin Oxide. [Link]

-

Royal Society of Chemistry. (2015). Regioselective modification of unprotected glycosides. Chemical Communications. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. [Link]

-

YouTube. (2016). Acylation (Acid Anhydride Reactions). [Link]

-

Chad's Prep. (n.d.). Acylation. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tin-mediated regioselective benzylation and allylation of polyols: applicability of a catalytic approach under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 13. Applications of tin-containing intermediates to carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

improving yield in di-tert-butyltin oxide catalyzed reactions

Technical Support Center: Optimizing Di-tert-butyltin Oxide (t-Bu₂SnO) Catalysis

Executive Summary

You are likely using Di-tert-butyltin oxide (t-Bu₂SnO) because the standard dibutyltin oxide (n-Bu₂SnO) failed to provide the necessary regioselectivity. While the bulky tert-butyl groups enhance steric discrimination, they introduce significant kinetic penalties.

Low yields in these reactions typically stem from three failure points:

-

Incomplete Acetal Formation: Failure to remove water azeotropically shifts the equilibrium back to the free diol.

-

Oligomeric Aggregation: In non-polar solvents, stannylene acetals form unreactive dimers/trimers.

-

Workup Losses: Inefficient removal of organotin byproducts results in product occlusion or "greasy" purification issues.

Module 1: Reaction Setup & Stannylene Formation

The "Front End" Yield: You cannot functionalize what you do not activate.

The Protocol: Standard formation involves refluxing the substrate (diol/polyol) with t-Bu₂SnO (1.0–1.1 equiv) in toluene or benzene with a Dean-Stark trap.

Troubleshooting Guide:

| Issue | Diagnosis | Corrective Action |

| Suspension never clears | Incomplete formation of the stannylene acetal. | Solvent Switch: t-Bu₂SnO is less soluble than n-Bu₂SnO. Add methanol (10% v/v) to dissolve, then distill off the methanol/water azeotrope to drive formation. |

| Reaction stalls <50% | Moisture ingress hydrolyzing the acetal. | Strict Anhydrous Conditions: The Sn-O bond is moisture-sensitive. Use molecular sieves (3Å or 4Å) in the reaction vessel after azeotropic removal. |

| Substrate degradation | Thermal instability during prolonged reflux. | Vacuum Azeotrope: Use a rotovap to remove water/solvent at lower temperatures (40-50°C), then redissolve in dry solvent. |

Module 2: Electrophile Addition & Kinetics

The "Core" Yield: Overcoming the Steric Wall.[1][2][3][4]

The Science: Unlike n-Bu₂SnO, the t-Bu₂SnO variant creates a highly congested tin center. The rate-determining step is often the coordination of the electrophile to the tin species.

-

Kinetic Penalty: t-Bu reactions can be 10–100x slower than n-Bu analogs.

-

Aggregation: In non-coordinating solvents (Toluene, CH₂Cl₂), stannylenes exist as dimers. The electrophile must break this dimer or attack a transient monomer.

Optimization Strategy: Use Nucleophilic Acceleration . Adding a halide (F⁻, Cl⁻) or a tertiary amine coordinates to the tin, breaking the unreactive dimer and increasing the nucleophilicity of the oxygen atoms.

Q: My reaction has been running for 48 hours with only 20% conversion. What now? A: Do not just add more heat (which degrades the sugar/nucleoside).

-

Add a Nucleophile: Add 0.5–1.0 equiv of Tetrabutylammonium bromide (TBAB) or Cesium Fluoride (CsF) . This coordinates to the tin, disrupting the stable dimer and activating the oxygen.

-

Switch Solvent: If in Toluene, switch to a coordinating solvent like DMF or add an amine base (DIPEA/Et₃N) if compatible.

Module 3: Workup & Purification (Tin Removal)

The "Isolated" Yield: Recovering the product from the tin sludge.

Organotin residues are the primary cause of yield loss during isolation. They streak on columns and co-precipitate with products.

Standard Removal Protocol (The KF Method):

-

Dilute reaction mixture with Ethyl Acetate or Ether.[5]

-

Add saturated aqueous Potassium Fluoride (KF) solution (10 mL per gram of tin reagent).

-

Stir vigorously for 30 minutes.

-

Observation: A white, polymeric precipitate (Bu₂SnF₂) will form.

-

Filter through a pad of Celite.[5] The tin remains in the filter; the product is in the filtrate.

Alternative: The Silica/Et₃N Method (For Acid-Sensitive Substrates): If your product is sensitive to the slightly basic KF wash:

-

Pre-treat your silica gel column with 5% Triethylamine (Et₃N) in hexanes.

-

The Et₃N coordinates to the tin species, causing them to streak less or bind tighter to the silica, allowing the organic product to elute freely.

Visualizing the Mechanism & Troubleshooting

Figure 1: Mechanism of Activation and Regioselectivity

This diagram illustrates why the "Dimer" state is a kinetic trap and how nucleophiles (Nu) unlock the reactivity.

Caption: The equilibrium between unreactive dimers and reactive monomers is the primary kinetic bottleneck. Additives shift this toward the reactive complex.

Figure 2: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing yield killers in organotin chemistry.

FAQ: Expert Solutions

Q1: Can I use t-Bu₂SnO catalytically? A: Yes. The Martinelli Protocol allows for catalytic use (2–5 mol%).

-

Recipe: Substrate + Electrophile + Et₃N (stoichiometric) + t-Bu₂SnO (catalytic).[6]

-

Mechanism:[7][8][9][10] The tin activates the diol, reacts, and is regenerated by the triethylamine.

-

Benefit: Drastically simplifies workup (less tin to remove).

-

Caveat: Reaction rates may be slower; ensure the electrophile is highly reactive (e.g., Tosyl chloride, Benzoyl chloride).

Q2: Why is my "regioselective" reaction giving a mixture of isomers? A: This is often a temperature issue. Stannylene-mediated reactions can be under Kinetic or Thermodynamic control.

-

Migration: The stannyl group can migrate between hydroxyls.

-

Fix: Lower the reaction temperature.[3] If refluxing in toluene, try room temperature with added CsF (Cesium Fluoride) to maintain reactivity without thermal equilibration.

Q3: How do I remove the final traces of tin from my NMR sample? A: If KF wash failed, dissolve your product in Acetonitrile and wash with Hexanes. Organotin impurities partition into the Hexanes, while polar polyol products remain in Acetonitrile.

References

-

Regioselective Sulfonylation (Catalytic Protocol): Martinelli, M. J., et al. (2002).[11] Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight. Journal of the American Chemical Society.[11] Link

-

Stannylene Acetal Mechanism & Aggregation: Grindley, T. B., et al. (1998). Control of regioselectivity in reactions of dialkylstannylene acetals. Canadian Journal of Chemistry. Link

-

Tin Removal Strategies: BenchChem Technical Guide. Removal of Organotin Residues from Stille Reactions. Link

-

Di-tert-butyltin vs Dibutyltin Selectivity: Grindley, T. B. (1998). The effect of alkyl group size on the regioselectivity of stannylene acetal reactions. Canadian Journal of Chemistry. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of Dibutyltin Oxide to Deacetylation of Glucosides [sioc-journal.cn]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Di-tert-butyltin Oxide (DTBTO) Catalyst

Status: Operational | Ticket Type: Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Advantage & The Kinetic Trap

You are likely using Di-tert-butyltin Oxide (DTBTO) instead of the cheaper dibutyltin oxide (DBTO) because you require enhanced regioselectivity . The bulky tert-butyl groups create a sterically demanding environment around the tin center, theoretically favoring functionalization of the least hindered hydroxyl group (typically primary over secondary, or equatorial over axial).

However, this steric bulk is a double-edged sword. It amplifies the sensitivity to reaction kinetics and oligomeric aggregation . The most common "side reactions" with DTBTO are not typically decomposition of the substrate, but rather isomerization of the intermediate (leading to the wrong product) or catalyst deactivation (hydrolysis).

Module 1: Regioselectivity Failures (The "Wrong Isomer" Issue)

User Complaint: "I targeted the primary hydroxyl, but I isolated a mixture of secondary esters/ethers."

The Root Cause: Stannylene Migration (Curtin-Hammett Kinetics)

The reaction proceeds via a cyclic stannylene acetal intermediate. This intermediate is not static.[1][2] It exists in a dynamic equilibrium between isomers.

-

Thermodynamic Control: The stannylene prefers to bridge the most acidic/stable diol pair (often cis-1,2-diols).

-

Kinetic Control: The electrophile (R-X) attacks the most nucleophilic (electron-rich) oxygen.

The Failure Mode: If the reaction temperature is too high or the reaction time too long, the stannylene intermediate may migrate to a more thermodynamically stable position that is not the one you intended to functionalize. This is a classic Curtin-Hammett scenario where the product ratio depends on the relative rates of reaction of the rapidly equilibrating intermediates.

Troubleshooting Protocol

| Variable | Adjustment for Selectivity | Why? |

| Stoichiometry | Strict 1:1 (Catalyst:Substrate) | Excess DTBTO promotes formation of bis-stannylenes, leading to over-functionalization. |

| Solvent | Switch to Non-Coordinating (Toluene, Benzene) | Polar solvents (DMF, MeOH) coordinate to Sn, disrupting the tight dimer structure required for selectivity. |

| Temperature | Lower it | High heat accelerates the rate of stannylene migration (equilibration) faster than the rate of product formation. |

| Additives | Add Nucleophiles (F⁻, Cl⁻, R₄N⁺) | Halides coordinate to the Tin center, increasing the nucleophilicity of the oxygen atoms without requiring heat. |

Mechanism Visualization: The Migration Trap

Caption: The stannylene intermediate can migrate before reacting. Controlling temperature prevents the shift to the thermodynamic side product.

Module 2: Catalyst Deactivation (The "Stalled Reaction" Issue)

User Complaint: "The reaction started well but stopped at 50% conversion. Adding more electrophile didn't help."

The Root Cause: Hydrolysis Reversion

Organotin acetals are extremely moisture-sensitive. The formation of the stannylene is reversible:

If water is not physically removed, the equilibrium shifts left, regenerating the inert oxide and the starting diol. Unlike transition metals, DTBTO does not "poison" easily, but it does "revert."

Corrective Workflow

-

Azeotropic Drying: You must reflux the substrate + DTBTO in benzene/toluene with a Dean-Stark trap for 1-2 hours before adding the electrophile.

-

Molecular Sieves: If the electrophile is hydrolytically unstable, add activated 4Å molecular sieves to the reaction pot.

-

The "Cloudy" Check: A properly formed stannylene solution in toluene is usually clear. If it turns cloudy (white precipitate), moisture has entered, hydrolyzing the stannylene back to insoluble DTBTO.

Module 3: Purification & Tin Removal (The "Toxicity" Issue)

User Complaint: "I cannot get the tin residue out of my product. It smears on the NMR."

The Challenge

DTBTO residues are lipophilic and often co-elute with organic products during chromatography. Standard aqueous washes are ineffective because organotins are poor water-solutes.

The Solution: The Potassium Fluoride (KF) Precipitation

This method relies on the high affinity of Fluoride for Tin, forming an insoluble, polymeric tin fluoride species.

Step-by-Step Protocol:

-

Dilute: Dilute the reaction mixture with Ethyl Acetate or Ether.

-

Treat: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 1M).[3][4]

-

Note: For DTBTO, the steric bulk makes the Tin center less accessible. You must stir vigorously for at least 30-60 minutes (longer than the 15 mins used for dibutyltin).

-

-

Precipitate: A white, polymeric solid (

) will form at the interface. -

Filter: Filter the biphasic mixture through a pad of Celite . The tin stays on the Celite.

-

Separate: Proceed with standard aqueous workup on the filtrate.

Alternative: Amine-Doped Silica If the product is acid-sensitive, run your flash column using silica gel pre-treated with 1-2% Triethylamine . This deactivates the silica's acidic sites which can otherwise cause tin species to "streak" down the column.

Module 4: Solubility & Aggregation (The "Brick Dust" Issue)

User Complaint: "The catalyst is a solid brick. It won't dissolve in my solvent."

The Science of Aggregation

In the solid state, DTBTO exists as a trimer or tetramer linked by Sn-O-Sn bonds. It is notoriously insoluble in most organic solvents at room temperature.

Operational Guide:

-

Don't wait for it to dissolve: It often won't dissolve until it reacts with the diol.

-

Heat is mandatory: You typically need to heat the mixture to reflux (toluene/benzene) to break the polymeric Sn-O network and allow the diol to intercept the monomeric tin species.

-

Visual Cue: The reaction mixture changing from a suspension (white powder) to a clear solution is the primary indicator that the stannylene acetal has formed.

FAQ: Rapid Fire Diagnostics

| Question | Answer |

| Can I use catalytic DTBTO? | Yes. Use 5-10 mol% DTBTO. However, the reaction becomes slower. You must continuously remove water and use a reactive electrophile (like Tosyl Chloride or Acetyl Chloride) to regenerate the catalyst. |

| Why use DTBTO over Dibutyltin Oxide? | Selectivity. The tert-butyl groups are massive. They block the approach to sterically hindered oxygens, forcing reaction at the most accessible site (e.g., primary -OH). |

| Is it toxic? | Yes. Like all organotins, it is toxic and a suspected endocrine disruptor. All weighing should be done in a fume hood. Waste must be segregated as "Heavy Metal/Organotin." |

References

-

Mechanism of Stannylene Acetal Reactions

- Title: The structures and reactions of stannylene acetals

- Source: ResearchG

-

URL:

-

Tin Removal Protocols (KF Method)

-

Regioselectivity in Carbohydrates

-

Catalytic vs.

-

Title: Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[9]

- Source: Organic Chemistry Portal / Org. Lett.

-

URL:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vliz.be [vliz.be]

- 3. Workup [chem.rochester.edu]

- 4. Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdlookchem.com [sdlookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dibutyltin oxide - Wikipedia [en.wikipedia.org]

- 8. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

preventing hydrolysis of di-tert-butyltin oxide during reactions

Technical Support Center: Di-tert-butyltin Oxide (DTBTO) Integrity Management

Ticket ID: DTBTO-HYD-PREV Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open Urgency: High (Moisture Sensitive)

Executive Summary: The Steric Advantage & The Moisture Trap

You are likely using Di-tert-butyltin oxide (DTBTO) over the more common Di-n-butyltin oxide (DBTO) for its steric bulk . The tert-butyl groups provide superior regioselectivity in the functionalization of polyols (like carbohydrates and nucleosides) and greater solubility in organic solvents.

However, this reagent suffers from a critical vulnerability: Hydrolysis .

While standard DBTO hydrolyzes to form insoluble, polymeric stannoxanes, DTBTO hydrolyzes to form di-tert-butyltin dihydroxide (

This guide details how to maintain the anhydrous integrity of DTBTO from the shelf to the reaction flask.

Module 1: Pre-Reaction Integrity (Storage & Handling)

The Silent Killer: Atmospheric Moisture. DTBTO is hygroscopic. If your white powder has turned "clumpy" or "crusty," surface hydrolysis has likely occurred.

Protocol A: The "Dry-Box" Standard

-

Storage: Store strictly in a desiccator or glovebox. If stored on a shelf, the bottle must be taped with Parafilm/electrical tape and kept in a secondary container with active desiccant (e.g., Drierite or P2O5).

-

Handling:

-

Glovebox (Best): Weigh and transfer inside an Argon/Nitrogen glovebox.

-

Schlenk Line (Acceptable): If a glovebox is unavailable, flush the receiving flask with inert gas before adding the solid rapidly.

-

Visualizing the Failure Mode (Hydrolysis Equilibrium)

Figure 1: The reversible hydrolysis of DTBTO. Note that unlike n-butyl analogs, the t-butyl species often forms discrete dihydroxides rather than infinite polymers.

Module 2: Reaction Protocols (Driving the Equilibrium)

In applications like stannylene acetal formation (for regioselective acylation/alkylation), the reaction itself generates water.

If you do not remove this water, the equilibrium shifts left (hydrolysis), and your reaction stalls.

Method A: Azeotropic Distillation (The Gold Standard)

Use this for robust substrates stable at reflux temperatures (80–110°C).

-

Solvent Choice: Benzene (toxic, historic standard) or Toluene (recommended). The solvent must form a low-boiling azeotrope with water.

-

Apparatus: Flame-dried Dean-Stark trap fitted with a reflux condenser.

-

Step-by-Step:

-

Charge flask with Diol (1.0 equiv) and DTBTO (1.0–1.1 equiv).

-

Add anhydrous Toluene.

-

Reflux vigorously. You must see solvent condensing and separating in the trap.

-

Endpoint: The solution usually becomes homogenous (clear) once the stannylene acetal is formed.

-

Note: If the solution remains cloudy after 2 hours, water removal is inefficient, or the reagent was already hydrolyzed.

-

Method B: Molecular Sieves (For Thermally Sensitive Substrates)

Use this for complex carbohydrates or nucleosides that degrade at high heat.

-

Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).

-

Desiccant: Activated 3Å or 4Å Molecular Sieves (MS).

-

Crucial Step: MS must be flame-dried under vacuum immediately before use. "Oven-dried" is often insufficient for strict organotin chemistry.

-

-

Setup:

-

Use a Soxhlet extractor filled with MS (if refluxing in lower boiling solvent) OR add MS directly to the flask (if stirring at RT).

-

Warning: Direct addition of MS can cause attrition (dust), which is hard to filter from viscous tin mixtures. Use pellet/bead forms, not powder.

-

Module 3: Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Reaction mixture stays cloudy/heterogeneous. | Incomplete Acetal Formation. The DTBTO has not reacted with the diol. Often due to saturation of the solvent with water. | 1. Increase reflux rate (Method A).2. Replace Molecular Sieves (Method B).3. Check solvent dryness (Karl Fischer titration). |

| Yield is low (<50%) despite clear solution. | Re-Hydrolysis during Workup. Stannylene acetals are extremely hydrolytically unstable. | Do not perform an aqueous workup if the acetal is the intermediate. Add the electrophile (AcCl, BzCl, alkyl halide) directly to the reaction pot in situ. |

| White precipitate forms after adding electrophile. | Tin Salt Precipitation. This is actually good (usually). | This is likely the dialkyltin dihalide/diester byproduct. It indicates the reaction proceeded.[1] Filter through Celite. |

| "Crust" on DTBTO bottle rim. | Storage Hydrolysis. | Discard the crust. Recrystallize the remaining bulk solid from hot toluene if purity is critical, or purchase fresh reagent. |

Module 4: Decision Logic for Experimental Design

Use this flow to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for selecting the water removal strategy based on substrate stability.

Frequently Asked Questions (FAQs)

Q: Can I simply use more DTBTO to compensate for hydrolysis?

A: Generally, no. While adding excess reagent might push the equilibrium, the hydrolyzed byproduct (

Q: My protocol uses catalytic DTBTO (10 mol%). Is water removal still critical? A: Yes, arguably more critical. In catalytic cycles (e.g., Otera's catalyst or simple DTBTO-catalyzed esterification), the turnover depends on the regeneration of the active tin species. Water can poison the catalyst by forming thermodynamically stable, inactive hydroxides that exit the catalytic cycle [1].

Q: How do I quench the reaction without reforming the tin oxide mess?

A: If your product is stable to fluoride, add aqueous Potassium Fluoride (KF) or Cesium Fluoride (CsF). This forms insoluble polymeric tin fluorides (

References

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.

-

Sigma-Aldrich. (n.d.). Dibutyltin oxide Technical Data Sheet.

- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Specifically Chapter 8 regarding the structural differences between n-butyl and t-butyl tin oxides).

Sources

Validation & Comparative

The Kinetics of Catalysis: A Comparative Guide to Di-tert-butyltin Oxide and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and pharmaceutical synthesis, the choice of catalyst is paramount to optimizing reaction efficiency, selectivity, and overall process economics. Di-tert-butyltin oxide, a member of the organotin family, has long been a catalyst of interest for a variety of chemical transformations. However, growing environmental and toxicological concerns associated with organotin compounds have spurred the development of viable alternatives. This guide provides a comprehensive comparison of the kinetic performance of di-tert-butyltin oxide with its main competitors, supported by experimental data and detailed protocols for kinetic analysis.

Di-tert-butyltin Oxide: A Versatile Catalyst

Di-tert-butyltin oxide, and more broadly dialkyltin oxides, are effective catalysts for a range of reactions, including esterifications, transesterifications, and the formation of polyurethanes.[1][2][3] Their catalytic activity stems from the Lewis acidic nature of the tin center, which can activate electrophiles, and the potential for the formation of reactive intermediates.[3]

Mechanism of Action

The catalytic cycle of di-tert-butyltin oxide can proceed through several proposed mechanisms, primarily the Lewis acid mechanism and the exchange/insertion mechanism .

-

Lewis Acid Mechanism: The tin center coordinates to the carbonyl oxygen of an ester or carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

-

Exchange/Insertion Mechanism: This involves the exchange of a ligand on the tin atom with the incoming alcohol to form a tin alkoxide. The substrate then inserts into the Sn-O bond, followed by the release of the product and regeneration of the catalyst.

Caption: Proposed catalytic mechanisms for organotin compounds.

Performance Comparison: Di-tert-butyltin Oxide vs. The Alternatives

The drive to replace organotin catalysts has led to the investigation of several metal-based alternatives, most notably compounds of bismuth, zinc, and zirconium. The choice of an alternative is often a trade-off between catalytic activity, selectivity, cost, and toxicity.

Bismuth Carboxylates

Bismuth-based catalysts, such as bismuth neodecanoate, have emerged as promising, low-toxicity alternatives, particularly in polyurethane applications.[4][5]

-

Kinetic Profile: Bismuth carboxylates can exhibit catalytic activity comparable to or even exceeding that of dibutyltin dilaurate (DBTDL), a commonly used organotin catalyst.[6] Quantum chemical computations suggest that bismuth carboxylates can accelerate urethane formation by a factor of 10,000 to 100,000.[7] However, their kinetics can be complex, sometimes following pseudo-zero-order kinetics.[7]

-

Advantages: Low toxicity and high reactivity are the primary advantages.[7][8] They are also effective at low concentrations.[5]

-

Limitations: A significant drawback of traditional bismuth carboxylates is their susceptibility to hydrolysis, which can lead to catalyst deactivation and precipitation of bismuth oxides.[8] However, newer formulations with improved hydrolytic stability are being developed.[8]

Zinc Carboxylates

Zinc-based catalysts, often in the form of carboxylates, are another class of non-tin alternatives.

-

Kinetic Profile: In some applications, such as the transesterification for alkyd resin synthesis, zinc-based catalysts like zinc sulfate have demonstrated catalytic activity similar to dibutyltin oxide (DBTO).[9][10] They can also be used in combination with other metals, like bismuth, to fine-tune catalytic performance.[11]

-

Advantages: Zinc compounds are generally considered to be of low toxicity and are readily available. They can be effective in both transesterification and esterification reactions.[12]

-

Limitations: The catalytic activity of zinc catalysts can be lower than that of their tin counterparts in some systems, requiring higher catalyst loading or longer reaction times.

Zirconium Chelates and Complexes

Zirconium-based catalysts, including chelates and various complexes, offer a versatile platform for catalysis.[13][14]

-

Kinetic Profile: Zirconium catalysts have shown high activity in various reactions, including esterification and the ring-opening polymerization of lactide for producing poly(lactic acid).[15][16] A zirconium-based catalyst system for PLA production has demonstrated turnover frequencies of up to 56,000 h⁻¹.[15] Their catalytic performance is influenced by the ligand environment around the zirconium center.

-

Advantages: Zirconium compounds are generally low in toxicity and can be tailored for high catalytic activity and selectivity.[14][17] They can also exhibit good thermal and chemical stability.[17]

-

Limitations: The synthesis of specific zirconium complexes can be more complex and costly compared to simple carboxylates of other metals.

Quantitative Comparison of Catalytic Performance

| Catalyst Type | Typical Reactions | Relative Activity (Compared to Organotins) | Key Advantages | Key Limitations |

| Di-tert-butyltin Oxide | Esterification, Transesterification, Polyurethane formation | Benchmark | High activity, well-established | Toxicity, environmental concerns |

| Bismuth Carboxylates | Polyurethane formation, Coatings | Comparable to higher[6][7] | Low toxicity, high reactivity[7][8] | Hydrolytic instability (traditional formulations)[8] |

| Zinc Carboxylates | Transesterification, Esterification | Similar in some systems[9][10] | Low toxicity, readily available | Potentially lower activity |

| Zirconium Chelates | Esterification, Polymerization | Can be very high[15] | Low toxicity, high activity, tunable[14] | Potentially higher cost and complexity |

Experimental Protocols for Kinetic Studies

Objective evaluation of catalyst performance requires rigorous kinetic studies. Here, we outline a general workflow and specific methodologies for determining the kinetic parameters of a catalyzed transformation.

General Workflow for a Kinetic Study

Caption: A generalized workflow for conducting a kinetic study of a catalytic reaction.

Step-by-Step Methodology for a Catalyzed Esterification

This protocol describes a typical procedure for studying the kinetics of an esterification reaction.

-

Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a condenser is assembled. The reactor temperature is controlled using a circulating bath.

-

Reactant Preparation: A known quantity of the carboxylic acid and alcohol are charged into the reactor. The mixture is stirred and allowed to reach the desired reaction temperature.[18]

-

Initiation and Sampling: Once the temperature is stable, a precise amount of the catalyst is added to the reactor, marking the start of the reaction (t=0).[18] At predetermined time intervals, small aliquots of the reaction mixture are withdrawn.

-

Sample Quenching and Analysis: The withdrawn samples are immediately quenched (e.g., by rapid cooling or dilution) to stop the reaction. The concentration of reactants and products in each sample is then determined using an appropriate analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[19][20][21][22]

-

Data Analysis: The concentration data as a function of time is used to determine the reaction order and the rate constant. This can be done using integral or differential methods of kinetic analysis.[2][23]

Advanced In-situ Monitoring Techniques

For more detailed kinetic information, in-situ monitoring techniques are invaluable as they provide real-time data without the need for sampling.

-

In-situ NMR Spectroscopy: A reaction can be carried out directly in an NMR tube placed within the spectrometer.[24][25][26][27][28] By acquiring spectra at regular intervals, the change in concentration of reactants, intermediates, and products can be monitored quantitatively. This is particularly useful for elucidating reaction mechanisms.

-

In-situ IR Spectroscopy: An IR probe can be immersed in the reaction mixture to continuously collect spectra.[29][30][31][32][33] The characteristic absorption bands of functional groups (e.g., C=O of an ester, N=C=O of an isocyanate) allow for the tracking of their concentrations over time.

Safety and Handling of Di-tert-butyltin Oxide

Di-tert-butyltin oxide, like other organotin compounds, requires careful handling due to its toxicity.

-

Hazards: It is toxic if swallowed, harmful in contact with skin, causes skin irritation and serious eye damage, and is suspected of causing genetic defects and damaging fertility or the unborn child.[1][34][35] It is also toxic to aquatic life with long-lasting effects.[34]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.[1][35] A respiratory protection program should be followed.

-

Handling: Use in a well-ventilated area and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[35]

Conclusion

While di-tert-butyltin oxide remains a highly effective catalyst for various transformations, the significant toxicological concerns associated with organotins have made the adoption of alternatives a critical consideration for sustainable chemical processes. Bismuth, zinc, and zirconium-based catalysts have demonstrated considerable promise, with performance characteristics that can rival or even surpass those of their tin-based counterparts in specific applications. The choice of catalyst will ultimately depend on a careful evaluation of the specific reaction, desired kinetics, cost, and the growing importance of environmental and safety regulations. Rigorous kinetic studies, employing the methodologies outlined in this guide, are essential for making an informed decision and for the continued development of next-generation, environmentally benign catalysts.

References

- Mantle, M. D. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Preprint submitted to Magnetic Resonance Imaging.

- The Shepherd Chemical Company. (n.d.). Hydrolytically Stable Bismuth Catalysts – Extended Shelf Life and Performance Studies.

-

Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. Catalysis Communications. [Link]

- Liu, Z., Hamad, I., Li, Y., Chen, Y., Wang, S., Crossley, S., & Jentoft, F. (n.d.). In-situ Spectroscopy for Reaction Kinetics. The University of Oklahoma.

- (2021). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds. Green Chemistry.

- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.

- Muby Chemicals. (n.d.). Dibutyltin oxide, Di-n-butyltin oxide Manufacturers, with SDS.

- Magritek. (n.d.). Reaction Monitoring.

- Exposome-Explorer. (n.d.).

- ResearchGate. (n.d.). (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy.

- Santa Cruz Biotechnology. (n.d.). Dibutyltin(IV) oxide.

- Chemos GmbH & Co.KG. (n.d.).

- ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.

- PMC. (n.d.).

- RSC Publishing. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER.

- YouTube. (2021).

- ICSC. (n.d.). TRIBUTYLTIN OXIDE.

- Oxford Academic. (n.d.).

- PMC. (n.d.).

- CACHE. (n.d.).

- Fiveable. (n.d.). 2.

- (n.d.). A Practical Procedure for Determining Rate Constants in Consecutive First-Order Systems.

- ResearchGate. (2017).

- Wikipedia. (n.d.).

- Umicore. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.

- MDPI. (2024).

- PubMed Central. (n.d.).

- NC State Repository. (n.d.).

- (n.d.).

- Etomica. (n.d.).

- Scholars Research Library. (2016).

- Google Patents. (n.d.).

- ACS Publications. (2023). A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid).

- Alfa Chemistry. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- TIB Chemicals AG. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- (n.d.).

- PCI Magazine. (2000).

- Reaxis Inc. (n.d.).

Sources

- 1. chemos.de [chemos.de]

- 2. fiveable.me [fiveable.me]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. Bismuth Catalyst | VALIKAT Bi 1010 MC2 [csm.umicore.com]

- 5. WO2000047642A1 - Bismuth carboxylates as catalysts for crosslinked blocked isocyanate waterbone coatings - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]

- 8. shepchem.com [shepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nacatsoc.org [nacatsoc.org]

- 13. alfachemic.com [alfachemic.com]

- 14. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Kinetic study of transesterification using particle swarm optimization method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. researchgate.net [researchgate.net]

- 23. etomica.org [etomica.org]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 26. Magritek [magritek.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.rsc.org [pubs.rsc.org]

- 29. Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 30. CIRE-In-situ Spectroscopy for Reaction Kinetics-The University of Oklahoma [ou.edu]

- 31. pubs.acs.org [pubs.acs.org]

- 32. m.youtube.com [m.youtube.com]

- 33. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Dibutyltin oxide, Di-n-butyltin oxide Manufacturers, with SDS [mubychem.com]

- 35. datasheets.scbt.com [datasheets.scbt.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.